Caohuoside E
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Overview
Description
Caohuoside E is a natural flavonol glycoside compound isolated from the aerial parts of Epimedium koreanum Nakai . It is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of this compound is 5,7-dihydroxy-4’-methoxyl-8-prenylflavonol-3-O-β-D-(2-O-acetyl)-glucopyranosyl-(1→3)-α-L-(4-O-acetyl)-rhamnopyranosyl-7-O-β-D-glucopyranoside .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caohuoside E can be synthesized through a series of chemical reactions involving the isolation of flavonoid glycosides from plant sources. The synthetic route typically involves the extraction of the compound from the herbs of Epimedium sagittatum using solvents such as DMSO, pyridine, methanol, and ethanol . The process includes steps like extraction, separation, purification, and crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using techniques like high-performance liquid chromatography (HPLC) and crystallization . The compound is then dried and stored under specific conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
Caohuoside E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the flavonol structure, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Caohuoside E has a wide range of scientific research applications, including:
Mechanism of Action
Caohuoside E exerts its effects through multiple molecular targets and pathways. It is known to interact with various cellular receptors and enzymes, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Icariin: Another flavonoid glycoside isolated from Epimedium species, known for its similar biological activities.
Epimedin A, B, and C: Flavonoid glycosides with structures and biological activities similar to Caohuoside E.
Baohuoside I and II: Compounds with similar chemical structures and biological properties.
Uniqueness
This compound is unique due to its specific chemical structure, which includes multiple glycosidic linkages and acetyl groups. This structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C43H54O22 |
---|---|
Molecular Weight |
922.9 g/mol |
IUPAC Name |
[4-[3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(54)31(52)28(49)25(14-44)61-41)13-23(48)27-30(51)38(36(63-37(22)27)20-8-10-21(56-6)11-9-20)64-42-34(55)39(35(17(3)57-42)58-18(4)46)65-43-40(59-19(5)47)32(53)29(50)26(15-45)62-43/h7-11,13,17,25-26,28-29,31-35,39-45,48-50,52-55H,12,14-15H2,1-6H3 |
InChI Key |
YTQMBMDOCTUWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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